molecular formula C14H18BClO2 B1591226 (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 871125-84-7

(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1591226
M. Wt: 264.56 g/mol
InChI Key: NZBKTAJNGYXYSQ-CMDGGOBGSA-N
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Description

(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CTM-D, is a type of organoboron compound that is used in a variety of scientific research applications. It is a highly versatile compound that is often used in organic synthesis and as a reagent in chemical reactions. CTM-D has been found to be particularly useful in the synthesis of bioactive molecules and in the study of various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • The compound is utilized in the synthesis of boronic acid derivatives, which are key intermediates in creating biologically active molecules. For example, derivatives of this compound have been studied for their inhibitory activity against serine proteases, which are important targets in drug discovery for diseases like thrombosis (Spencer et al., 2002).

Material Chemistry and Polymer Science

  • It serves as a building block in the development of silicon-based drugs and odorants, demonstrating the high synthetic potential of boronate esters in creating novel materials (Büttner et al., 2007).
  • The compound is employed in the stereoselective synthesis of vinylboronates via rhodium- and ruthenium-catalyzed dehydrogenative borylation, a critical reaction for the preparation of organoboron compounds used in cross-coupling reactions (Murata et al., 2002).

Electrochemical Studies

  • Electrochemical analyses of sulfur-containing organoboron compounds have shown that these compounds, including variants of the (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exhibit unique properties, such as lower oxidation potentials. These studies highlight the potential for applications in electronic devices and sensors (Tanigawa et al., 2016).

Catalysis

  • The compound plays a role in palladium-catalyzed silaboration reactions, a process important for the synthesis of various organosilicon compounds. Such reactions are fundamental in the development of new materials and chemicals (Chang et al., 2005).

Surface Coatings and Corrosion Protection

  • Research into the incorporation of graphene oxide and similar compounds into sol-gel-based silane coatings, where the precursor molecules play a role, demonstrates improved corrosion resistance and adhesion properties of protective coatings on various substrates. This application is particularly relevant in the development of advanced materials for protective coatings (Parhizkar et al., 2018).

properties

IUPAC Name

2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBKTAJNGYXYSQ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584790
Record name 2-[(E)-2-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

871125-84-7
Record name 2-[(1E)-2-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(E)-2-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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